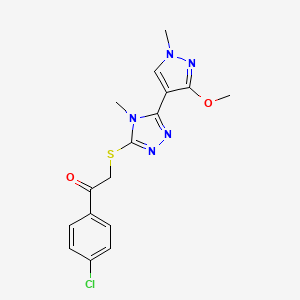
N,N-diethyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-benzothiophene-2-carboxamide (BTCP) is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BTCP is a member of the benzothiophene family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, pain, and seizure activity. In addition, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as to reduce anxiety and seizure activity. In addition, this compound has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. In addition, it has been extensively studied for its potential therapeutic properties, making it a valuable tool for investigating the GABAergic system and pain transmission. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-1-benzothiophene-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. In addition, there is interest in investigating the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory conditions such as arthritis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
N,N-diethyl-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-bromo-1-benzothiophene with diethylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic, anticonvulsant, and anxiolytic properties in animal models. In addition, this compound has been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
N,N-diethyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODISUJPXZLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724380.png)
![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)





![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2724396.png)



![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)
![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)